molecular formula C22H13FO4 B11606424 10-(4-fluorophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one

10-(4-fluorophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one

Cat. No.: B11606424
M. Wt: 360.3 g/mol
InChI Key: YYVYJYHDXFYOOC-UHFFFAOYSA-N
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Description

10-(4-fluorophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound that belongs to the class of furochromenones This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a fused benzofurochromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-fluorophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

10-(4-fluorophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The fluorophenyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

10-(4-fluorophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-(4-fluorophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(4-fluorophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one is unique due to the presence of both a fluorophenyl group and a methoxy group, which confer specific chemical properties such as increased stability and potential biological activity.

Properties

Molecular Formula

C22H13FO4

Molecular Weight

360.3 g/mol

IUPAC Name

10-(4-fluorophenyl)-3-methoxy-[1]benzofuro[6,5-c]isochromen-5-one

InChI

InChI=1S/C22H13FO4/c1-25-14-6-7-15-16-9-17-19(12-2-4-13(23)5-3-12)11-26-20(17)10-21(16)27-22(24)18(15)8-14/h2-11H,1H3

InChI Key

YYVYJYHDXFYOOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=CC4=C(C=C3OC2=O)OC=C4C5=CC=C(C=C5)F

Origin of Product

United States

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